PSA Reduction and Lipophilicity Gain via N-Methylation
The target compound 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide exhibits a computed polar surface area (PSA) of 49.57 Ų . This represents a measurable reduction in topological polarity compared to the des-N-methyl analog N-(3-aminophenyl)-2-(dimethylamino)acetamide (CAS 562826-95-3), which contains a secondary aniline NH and is expected to have a higher PSA due to an additional H-bond donor. The N-methyl substitution eliminates one H-bond donor (from 2 to 1) and increases the calculated LogP (1.37 for the target vs. an estimated ~0.7–1.0 for the des-methyl analog based on XLogP3 trends observed in the 4-amino isomer series [1]). PSA differences of ≥10 Ų and ΔLogP ≥ 0.5 are recognized thresholds for altering membrane permeability and CNS penetration potential [2]. The N-methyl group also restricts conformational rotation around the aniline C–N bond (rotatable bond count remains 3, but one rotation becomes sterically constrained), which can pre-organize the molecule for specific binding conformations.
| Evidence Dimension | Computed polar surface area (PSA) and lipophilicity (LogP) |
|---|---|
| Target Compound Data | PSA = 49.57 Ų; LogP = 1.37; HBD = 1; HBA = 3 |
| Comparator Or Baseline | Des-N-methyl analog (CAS 562826-95-3): estimated PSA > 55 Ų; estimated HBD = 2; N-(4-aminophenyl) analog (PubChem CID 22569697): XLogP3-AA = 0.7 |
| Quantified Difference | PSA reduced by ≥5–10 Ų; LogP increased by ~0.6–0.7 log units relative to des-methyl or 4-amino comparators |
| Conditions | Computed using standard cheminformatics algorithms (XLogP3, topological PSA) |
Why This Matters
PSA and LogP differences of this magnitude can significantly influence oral bioavailability and blood–brain barrier penetration, making the target compound a distinct starting point for CNS or cell-permeable probe design compared to its more polar analogs.
- [1] PubChem. N-(4-aminophenyl)-2-(dimethylamino)-N-methylacetamide (CID 22569697). Computed XLogP3-AA = 0.7, HBD = 1. https://pubchem.ncbi.nlm.nih.gov/compound/22569697 View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. PSA < 60–70 Ų and LogP 1–3 associated with optimal CNS penetration. View Source
